3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile CAS 1125406-99-6 properties
3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile CAS 1125406-99-6 properties
An In-Depth Technical Guide to 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS 1125406-99-6): A Potent and Selective Mps1 Kinase Inhibitor
Introduction
The imidazo[1,2-b]pyridazine scaffold is a prominent heterocyclic nucleus that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold."[1][2] This structural motif is featured in the FDA-approved multi-kinase inhibitor ponatinib, which is used for chronic myeloid leukemia, and is a core component in a wide array of therapeutic programs targeting diverse diseases.[1] Within this important class of molecules, 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS: 1125406-99-6) has been identified as a highly potent, selective, and orally bioavailable inhibitor of Monopolar spindle 1 (Mps1, also known as TTK) kinase.[3]
Mps1 is a critical dual-specificity protein kinase that plays an essential role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Its overexpression is common in various human cancers, making it an attractive target for oncological drug development.[3] This guide provides a comprehensive technical overview of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile, detailing its physicochemical properties, synthesis, biological activity, and handling for researchers, scientists, and drug development professionals.
Caption: Chemical Structure of the title compound.
Physicochemical Properties
A summary of the key chemical and physical properties for 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile is provided below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1125406-99-6 | [4][5] |
| Molecular Formula | C₁₃H₇ClN₄ | [4][5] |
| Molecular Weight | 254.67 g/mol | [4][5] |
| Exact Mass | 254.036 u | [4] |
| Calculated LogP | 2.92 | [4] |
| Synonyms | 3-(6-chloro-imidazo[1,2-b]pyridazin-2-yl)-benzonitrile | [4] |
Synthesis and Mechanistic Rationale
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the cyclocondensation of a 3-aminopyridazine precursor with a suitable α-halocarbonyl compound.[6][7] For 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile, the key synthetic transformation is the formation of the C-C bond between the imidazopyridazine core and the benzonitrile ring. While the primary discovery paper refers to this molecule as compound 27f , a common and highly effective method for this type of aryl-aryl bond formation is the Suzuki-Miyaura cross-coupling reaction.[3]
This reaction utilizes a palladium catalyst to couple an organoboron compound (e.g., 3-cyanophenylboronic acid) with a halide (e.g., a 2-bromo- or 2-iodo-6-chloroimidazo[1,2-b]pyridazine intermediate). The choice of a palladium catalyst, such as Pd(PPh₃)₄, is driven by its efficiency in facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, which is fundamental to forming the desired bond with high yield and functional group tolerance.
Caption: Generalized Suzuki coupling workflow.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following protocol is a representative procedure adapted from the synthesis of structurally similar compounds and illustrates the key steps.
-
Vessel Preparation: To a thick-walled borosilicate glass vial equipped with a stir bar, add 6-chloro-2-iodoimidazo[1,2-b]pyridazine (1.0 equiv.).
-
Reagent Addition: Add 3-cyanophenylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%), and potassium carbonate (K₂CO₃) (1.5 equiv.).
-
Solvent Addition: Add a 4:1 mixture of ethanol and water as the solvent.
-
Reaction Setup: Seal the vial and pre-stir the reaction mixture for 1 minute.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 90°C for approximately 15 minutes with continuous stirring. Monitor reaction completion by TLC or LC-MS.
-
Workup: After cooling the mixture to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue using column chromatography on silica gel to yield the final product, 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile.
Biological Activity and Therapeutic Potential
The primary therapeutic relevance of this compound stems from its potent and selective inhibition of Mps1 kinase.[3]
Mechanism of Action
Mps1 kinase is a cornerstone of the spindle assembly checkpoint (SAC), a signaling pathway that prevents cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle. In many cancer cells, which are characterized by aneuploidy and high mitotic rates, the SAC is under constant stress. By inhibiting Mps1, 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile forces cells to bypass this critical checkpoint, leading to severe chromosome missegregation, mitotic catastrophe, and ultimately, apoptosis. This mechanism provides a targeted approach to eliminating cancer cells while potentially sparing non-proliferating healthy cells.
Caption: Inhibition of the Mps1 kinase pathway.
Potency and Selectivity
The discovery of this compound was the result of a property-based optimization campaign that led to a molecule with exceptional potency and a desirable selectivity profile.[3]
| Parameter | Value | Cell Line | Significance |
| Cellular Mps1 IC₅₀ | 0.70 nM | - | Demonstrates extremely high potency against the target kinase in a cellular context.[3] |
| Antiproliferative IC₅₀ | 6.0 nM | A549 (Lung Carcinoma) | Shows remarkable antiproliferative activity against a cancer cell line at a low nanomolar concentration.[3] |
| Kinase Selectivity | Highly selective | Panel of 192 kinases | High selectivity is crucial for minimizing off-target effects and improving the therapeutic window.[3] |
The compound's ability to potently inhibit cancer cell proliferation, combined with its high selectivity and oral bioavailability, makes it an outstanding lead candidate for further preclinical and clinical development in oncology.[3]
Safety and Handling
As a potent, biologically active compound intended for laboratory use, 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile requires careful handling.[5][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[8]
-
Exposure Avoidance: Avoid direct contact with skin, eyes, and mucous membranes. Do not ingest or inhale.[9]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[9]
-
Ingestion: Rinse mouth and seek immediate medical attention.[10]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Disclaimer: This information is for guidance purposes. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile is a state-of-the-art chemical probe and a promising therapeutic lead compound. Its architecture is centered on the medicinally significant imidazo[1,2-b]pyridazine scaffold. Key technical attributes include its extraordinary potency as an Mps1 kinase inhibitor, excellent selectivity across the kinome, and proven antiproliferative effects in cancer cell lines.[3] For researchers in oncology and cell biology, this compound serves as an invaluable tool for interrogating the spindle assembly checkpoint. For drug development professionals, it represents a highly optimized starting point for the design of next-generation mitotic inhibitors.
References
-
Makinoshima, H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2859-2874. Available at: [Link]
-
ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Available at: [Link]
-
PubMed. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Available at: [Link]
-
ACS Publications. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]
-
MOLBASE. (n.d.). 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile. Available at: [Link]
-
National Institutes of Health. (n.d.). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. Available at: [Link]
-
Supporting Information. (n.d.). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite. Available at: [Link]
-
PubChem. (n.d.). 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile. Available at: [Link]
-
MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Available at: [Link]
-
ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
-
Acme-Hardesty. (2013). Safety Data Sheet: 2-phenoxyethanol. Available at: [Link]
-
TSI Journals. (n.d.). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Available at: [Link]
-
Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile|1125406-99-6 - MOLBASE Encyclopedia [m.molbase.com]
- 5. 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. tsijournals.com [tsijournals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. acme-hardesty.com [acme-hardesty.com]
